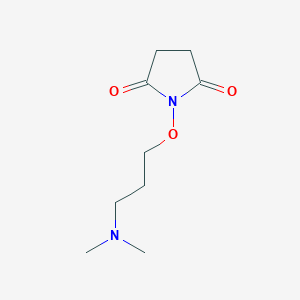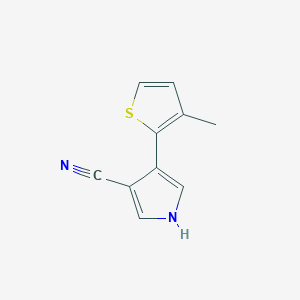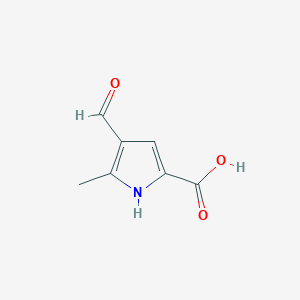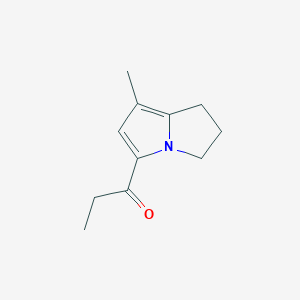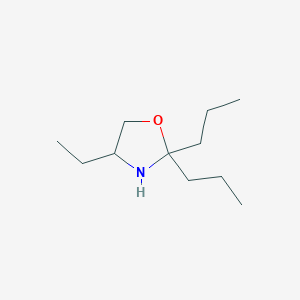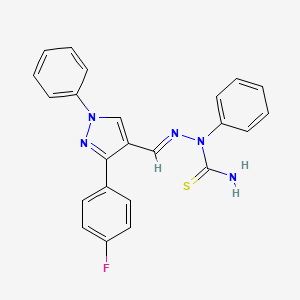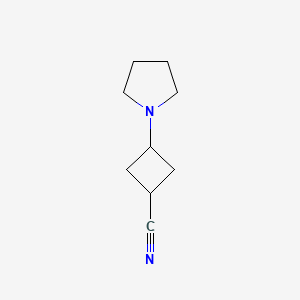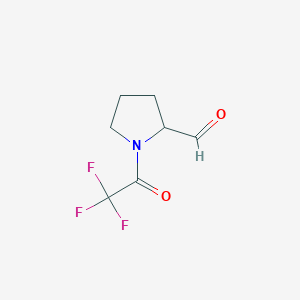
1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carbaldehyde is a fluorinated organic compound that features a pyrrolidine ring substituted with a trifluoroacetyl group and an aldehyde group. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carbaldehyde typically involves the reaction of trans-4-hydroxy proline with trifluoroacetimidoyl chlorides in the presence of titanium dioxide nanoparticles as a catalyst and sodium bicarbonate as a base . This one-pot reaction is efficient and yields the desired compound with high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade catalysts, and ensuring stringent quality control measures to maintain product consistency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoroacetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoroacetyl group under mild conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Explored for its cytotoxic effects against certain cancer cell lines.
Industry: Utilized in the development of novel materials and as a reagent in chemical synthesis.
Mecanismo De Acción
The mechanism of action of 1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carbaldehyde involves its interaction with biological molecules. The trifluoroacetyl group enhances the compound’s ability to form hydrogen bonds and interact with enzyme active sites, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that affect protein function .
Comparación Con Compuestos Similares
- 1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide
- 1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carbonyl chloride
Comparison: 1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carbaldehyde is unique due to the presence of both a trifluoroacetyl group and an aldehyde group, which confer distinct reactivity and biological activity. In contrast, 1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide and 1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carbonyl chloride have different functional groups that influence their chemical behavior and applications .
Propiedades
Número CAS |
245051-66-5 |
|---|---|
Fórmula molecular |
C7H8F3NO2 |
Peso molecular |
195.14 g/mol |
Nombre IUPAC |
1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C7H8F3NO2/c8-7(9,10)6(13)11-3-1-2-5(11)4-12/h4-5H,1-3H2 |
Clave InChI |
XTIXUYCMYOKUJL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)C(=O)C(F)(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


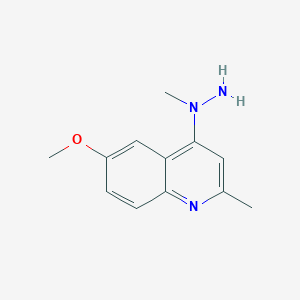
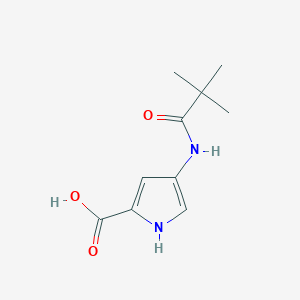
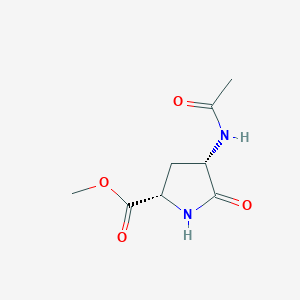

![3-Phenyl-5-propyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B12876067.png)
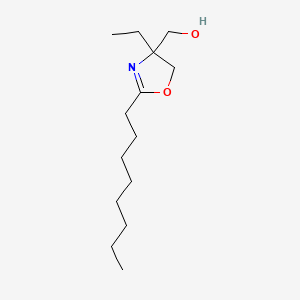
![2-(Difluoromethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12876085.png)
